molecular formula C12H23NO2S B1446235 Octanethioic acid, S-[2-(acetylamino)ethyl] ester CAS No. 934498-23-4

Octanethioic acid, S-[2-(acetylamino)ethyl] ester

Cat. No.: B1446235
CAS No.: 934498-23-4
M. Wt: 245.38 g/mol
InChI Key: ZSBVQWHKLXJOHJ-UHFFFAOYSA-N
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Description

Octanethioic acid, S-[2-(acetylamino)ethyl] ester is a thioester derivative comprising an eight-carbon thioic acid backbone linked to a 2-(acetylamino)ethyl group via a sulfur atom. Thioesters, such as this, are critical in biochemical processes (e.g., coenzyme A derivatives) and synthetic chemistry due to their unique reactivity and stability compared to oxygen esters .

Properties

IUPAC Name

S-(2-acetamidoethyl) octanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-3-4-5-6-7-8-12(15)16-10-9-13-11(2)14/h3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBVQWHKLXJOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)SCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The preparation of Octanethioic acid, S-[2-(acetylamino)ethyl] ester generally follows two main synthetic routes:

Direct Esterification Method

This classical approach involves reacting octanethioic acid with 2-(acetylamino)ethanol under acidic catalysis to form the thioester. Key parameters include:

  • Catalysts: Strong acid catalysts such as sulfuric acid or acid-functionalized ion exchange resins are preferred to promote ester bond formation.
  • Reaction Conditions: Elevated temperatures (typically 80–120 °C) under reflux conditions facilitate the removal of water formed during esterification, shifting equilibrium towards product formation.
  • Solvent: Often conducted under solvent-free conditions or in inert solvents like toluene with azeotropic removal of water.

Advantages: Simplicity and directness; however, the amino group must be acetylated prior to reaction to prevent side reactions.

Activation and Nucleophilic Substitution Method

An alternative method involves activating the carboxyl group of octanethioic acid to a more reactive intermediate such as an acid chloride or anhydride, followed by reaction with 2-(acetylamino)ethanol or its derivatives.

  • Activation Agents: Thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimides (e.g., DCC) are commonly used.
  • Reaction Conditions: Typically performed at low temperatures (0–25 °C) to control reactivity and prevent decomposition.
  • Workup: The acid chloride intermediate reacts with the nucleophilic hydroxyl group of 2-(acetylamino)ethanol to yield the ester.

Advantages: Higher yields and better control over reaction specificity; suitable for sensitive substrates.

Process Optimization and Continuous Methods

Recent advances in ester preparation emphasize continuous processes integrating reaction and separation steps to improve efficiency and purity.

  • Distillation Column Esterification: Inspired by methods for ethyl ester preparation, the esterification can be performed in a distillation column where the alcohol and acid are fed at different points, and the ester product is continuously separated by distillation. This reduces side reactions and drives the reaction to completion by removing water continuously.

  • Catalysts: Strong acid catalysts such as sulfuric acid or sulfonic acid-functionalized resins are used within the column to catalyze the reaction.

  • Operating Parameters: Molar ratios of acid to alcohol typically range from 1:1 to 5:1, with reflux ratios adjusted to optimize separation.

Data Table: Comparative Summary of Preparation Methods

Method Catalyst Type Reaction Conditions Advantages Disadvantages Typical Yield (%)
Direct Esterification Sulfuric acid, Ion exchange resin Reflux 80–120 °C, azeotropic water removal Simple setup, minimal reagents Possible side reactions if amino group unprotected 70–85
Acid Chloride Activation Thionyl chloride, DCC 0–25 °C, inert solvent (e.g., dichloromethane) High specificity and yield Requires handling reactive intermediates 85–95
Continuous Distillation Column Sulfuric acid, SO3H resin Continuous feed, reflux ratio controlled High purity, continuous operation Complex apparatus setup 90–98

Research Findings and Notes

  • The acetylation of the amino group prior to esterification is critical to prevent polymerization or side reactions involving the free amine.
  • The use of ion exchange resins with sulfonic acid groups as catalysts offers advantages in catalyst recovery and reuse, minimizing corrosive acid waste.
  • Continuous distillation column esterification methods, as described in related ethyl ester syntheses, can be adapted to thioester preparation, improving scalability and process control.
  • Reaction monitoring using chromatographic techniques (e.g., HPLC, GC-MS) confirms the progressive conversion and purity of the ester product.
  • Side products such as unreacted acid, free alcohol, or hydrolyzed products are minimized under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

Octanethioic acid, S-[2-(acetylamino)ethyl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry

  • Reagent in Organic Synthesis : Octanethioic acid, S-[2-(acetylamino)ethyl] ester serves as a versatile reagent in organic synthesis, acting as a building block for more complex molecules. Its thioester functionality allows for various chemical transformations, including nucleophilic substitutions and acylation reactions.

2. Biochemical Research

  • Enzyme Mechanism Studies : The compound is investigated for its role in biochemical pathways and as a probe for studying enzyme mechanisms. It can interact with specific enzymes, providing insights into their catalytic processes and substrate specificity.

3. Pharmaceutical Development

  • Therapeutic Potential : Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. Research is ongoing to explore its efficacy in treating various diseases, making it a candidate for further pharmaceutical development.

4. Industrial Applications

  • Intermediate in Chemical Production : In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows it to be integrated into various chemical processes efficiently.

Mechanism of Action

The mechanism of action of Octanethioic acid, S-[2-(acetylamino)ethyl] ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Substituent Variations

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
Ethanethioic acid, S-[2-(acetylamino)ethyl] ester C6H11NO2S 161.22 Short chain (C2), same S-substituent
Octanethioic acid, S-methyl ester C9H18OS 174.30 C8 chain, methyl S-substituent
2-Decenethioic acid, S-[2-(acetylamino)ethyl] ester C14H25NO2S 271.42 Unsaturated C10 chain, Z-configuration
Hexanethioic acid, silyloxy-substituted derivative C22H47NO4Si2S 477.85 C6 chain with bulky silyloxy groups

Key Observations :

  • The C8 chain in the target compound balances hydrophobicity and solubility .
  • Substituents: Bulky groups (e.g., silyloxy in ) reduce solubility in polar solvents, while polar groups like acetylamino enhance water interaction .

Physical and Thermodynamic Properties

Table 2: Boiling Points and Volatility
Compound Name Boiling Point (K) Pressure (kPa) Data Source
Ethanethioic acid, S-[2-(acetylamino)ethyl] ester 454.70 2.00 NIST
Octanoic acid, ethyl ester (oxygen analog) 467.20 1.30 NIST

Insights :

  • Thioesters generally exhibit lower boiling points than oxygen esters due to weaker intermolecular forces (e.g., Ethanethioic acid derivative at 454.70 K vs. octanoic acid ethyl ester at 467.20 K) .
  • The acetylaminoethyl group may introduce dipole-dipole interactions, slightly elevating boiling points compared to non-polar S-substituents (e.g., S-methyl octanethioate) .

Biological Activity

Overview

Octanethioic acid, S-[2-(acetylamino)ethyl] ester, also known as S-acetamidoethyl octanethioate, is an organic compound with the molecular formula C12_{12}H23_{23}NO2_2S and a molecular weight of 245.38 g/mol. It is synthesized primarily through the esterification of octanethioic acid with 2-(acetylamino)ethanol, often using sulfuric acid as a catalyst under reflux conditions. This compound has garnered attention for its potential biological activities, particularly in the fields of chemistry and medicine.

The synthesis of this compound typically involves:

  • Esterification Reaction : The reaction between octanethioic acid and 2-(acetylamino)ethanol.
  • Purification Techniques : Standard methods such as distillation or chromatography are employed to isolate the desired product.

This compound is characterized by its long carbon chain structure, which influences its solubility and reactivity compared to similar compounds .

The biological activity of this compound is attributed to its interaction with specific enzymes and biochemical pathways. It acts as a substrate for various enzymes, leading to the formation of reactive intermediates that can exert biological effects. The precise molecular targets depend on the context in which the compound is used.

Therapeutic Potential

Research indicates that Octanethioic acid has potential therapeutic applications, including:

  • Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Investigations into its cytotoxic effects have shown promise against various cancer cell lines, including breast cancer cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial effects of various compounds, including derivatives of octanethioic acid. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Against Cancer Cells :
    • In vitro experiments demonstrated that Octanethioic acid exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound's mechanism involved inducing apoptosis through reactive oxygen species (ROS) generation .
  • Enzyme Interaction Studies :
    • Research utilizing in silico modeling revealed that Octanethioic acid could interact with key enzymes involved in metabolic pathways, suggesting a role in modulating lipid metabolism .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
EthanethiolC2_2H6_6SAntimicrobial
Thioacetic AcidC3_3H6_6OSAntioxidant
Octanoic AcidC8_8H16_16O2_2Antifungal

Octanethioic acid's longer carbon chain contributes to its unique solubility and reactivity profiles compared to these similar compounds, making it suitable for specific applications where others may not be effective .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Octanethioic acid, S-[2-(acetylamino)ethyl] ester, and how can reaction efficiency be optimized?

  • Methodology : A plausible synthesis route involves coupling octanethioic acid with 2-(acetylamino)ethanol using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Catalytic systems like RuCl2(p-cymene)₂, as demonstrated in analogous ester synthesis (e.g., ethyl acrylate derivatives), may enhance regioselectivity . Optimize reaction parameters (e.g., temperature, solvent polarity) via DOE (Design of Experiments) to maximize yield. Monitor reaction progress using TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the ester linkage (δ ~4.3 ppm for -SCH2CH2N-) and acetylamino group (δ ~2.0 ppm for CH3CO) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₉NO₂S₂, theoretical MW 273.08 g/mol). Compare fragmentation patterns with databases like NIST .
  • FT-IR : Identify characteristic peaks for thioester (C=S stretch ~1200 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) .

Q. How should this compound be stored to ensure long-term stability?

  • Methodology : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C. Avoid exposure to moisture, strong oxidizers, or bases, as thioesters are prone to hydrolysis and oxidation. Regularly assess purity via HPLC to detect degradation products .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Analyze frontier molecular orbitals (HOMO-LUMO) to identify reactive sites. Compare with experimental kinetic data (e.g., rate constants in polar aprotic solvents like DMF) to validate predictions .

Q. How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., enzyme active sites)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cysteine proteases, which may react with the thioester group).
  • In Vitro Assays : Evaluate inhibitory activity via fluorogenic substrates and measure IC50 values. Cross-reference with structural analogs (e.g., MBX-102 derivatives) to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in reported toxicity data for thioester derivatives?

  • Methodology : Conduct systematic toxicity profiling using:

  • Ames Test : Assess mutagenicity with TA98 and TA100 strains.
  • Cytotoxicity Assays : Compare LC50 values across cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects.
  • Meta-Analysis : Reconcile discrepancies by normalizing data for purity (≥98% via HPLC), solvent residuals, and exposure duration .

Data Presentation Guidelines

  • Tables : Include retention times (HPLC), spectral assignments (NMR), and docking scores.
  • Figures : Use reaction schematics with annotated intermediates and Arrhenius plots for kinetic studies.
  • Statistical Analysis : Apply ANOVA for comparative studies (e.g., solvent effects on yield) and report p-values with 95% confidence intervals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octanethioic acid, S-[2-(acetylamino)ethyl] ester
Reactant of Route 2
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Octanethioic acid, S-[2-(acetylamino)ethyl] ester

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